Glepidotin B
Overview
Description
Glepidotin B is a naturally occurring flavonoid compound, specifically a trihydroxyflavanone. It is characterized by the presence of hydroxy groups at positions 3, 5, and 7, and a prenyl group at position 8.
Mechanism of Action
Target of Action
Glepidotin B is a dihydroflavonol compound isolated from the extracts of American licorice, Glycyrrhiza lepidota Flavonoids, the class of compounds to which this compound belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
The exact mode of action of this compound remains to be fully elucidated. It is known that flavonoids can interact with their targets in several ways, such as by binding to proteins, inhibiting enzymes, or modulating signaling pathways .
Biochemical Pathways
They can modulate the activity of enzymes, influence cell signaling, and affect gene expression .
Pharmacokinetics
The physicochemical properties of this compound, such as its molecular weight and solubility, suggest that it may have good bioavailability .
Result of Action
This compound has been reported to exhibit antimicrobial activity . This suggests that it may exert its effects at the molecular and cellular levels by interacting with microbial targets and inhibiting their growth or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glepidotin B can be synthesized through various chemical reactions involving flavanone derivatives. The synthesis typically involves the introduction of hydroxy groups and a prenyl group to the flavanone core. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Glycyrrhiza lepidota. The extraction process includes drying and grinding the plant material, followed by solvent extraction using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavanone derivatives.
Substitution: The hydroxy groups in this compound can participate in substitution reactions, forming various ether and ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavanone derivatives.
Substitution: Ether and ester derivatives of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and transformations of flavonoids.
Biology: Glepidotin B exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in inhibiting the replication of certain viruses, including HIV-1.
Comparison with Similar Compounds
Glepidotin B is unique among flavonoids due to its specific substitution pattern and bioactivity. Similar compounds include:
Glepidotin A: Another flavonoid isolated from Glycyrrhiza lepidota, differing in the position and number of hydroxy groups.
Glabridin: A flavonoid with similar antimicrobial and antioxidant properties but a different structural framework.
Galbrene: An isoflavonoid with distinct biological activities compared to this compound.
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJOIGKHVRPLSM-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331821 | |
Record name | Glepidotin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87440-56-0 | |
Record name | (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87440-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glepidotin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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